Limonin17-beta-D-glucopyranoside

Description

Contextualization within the Limonoid Class of Phytochemicals

Limonin (B1675406) 17-beta-D-glucopyranoside is a member of the limonoid class of phytochemicals, which are chemically classified as tetranortriterpenoids. wikipedia.org Limonoids are predominantly found in plants belonging to the Rutaceae (citrus) and Meliaceae (mahogany) families. wikipedia.orgresearchgate.net The basic structure of a limonoid features a furanolactone core. wikipedia.org This class of compounds is responsible for the characteristic bitterness in many citrus fruit products. researchgate.net

Limonoids exist in two primary forms: aglycones (the non-sugar part) and their corresponding glucosides (sugar-bound). nih.gov Limonin is a well-known bitter limonoid aglycone found in citrus seeds. nih.govcirad.fr Limonin 17-beta-D-glucopyranoside is the water-soluble, non-bitter glucoside of limonin. cirad.frchem960.com It is formed through the glucosidation of the limonin aglycone, a process catalyzed by the enzyme limonoid UDP-glucosyltransferase (LGT) during fruit maturation. nih.govcirad.fr This enzymatic conversion is a natural debittering process in citrus fruits, as the attachment of a glucose molecule at the 17-position reduces bitterness and increases water solubility. nih.govcirad.frchem960.com Conversely, the conversion of limonoid glucosides back to their aglycones can occur through the action of the enzyme limonoid 17-β-D-glucopyranoside β-glucosidase, which has been reported in citrus seeds. cirad.fr

The table below outlines the key chemical properties of Limonin 17-beta-D-glucopyranoside.

Table 1: Chemical Properties of Limonin 17-beta-D-glucopyranoside

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (3'S,4aS,6aR,8aR,9R,10S,12aR,12bR)-10-[(R)-furan-3-yl(β-D-glucopyranosyloxy)methyl]-6,6,8a,10-tetramethyl-3,8-dioxodecahydro-3H,6H-spiro[naphtho[1',2':3,4]furo[3,2-c]pyran-9,2'-oxirane]-3'-carboxylic acid | nih.gov |

| Synonyms | Limonin glucoside, Glucosyl-limonin, LG | chem960.comnih.gov |

| CAS Number | 123564-61-4 | nih.govbioscience.co.uk |

| Molecular Formula | C₃₂H₄₂O₁₄ | nih.govbioscience.co.uk |

| Molecular Weight | 650.7 g/mol | nih.gov |

Significance of Limonin 17-beta-D-glucopyranoside in Academic Research

The significance of Limonin 17-beta-D-glucopyranoside in academic research is multifaceted, touching upon plant physiology, food chemistry, and health sciences.

In the realm of plant biochemistry, this compound is central to understanding the biosynthesis and metabolism of limonoids. The enzyme responsible for its creation, a limonoid UDP‐glucosyltransferase, is one of the few limonoid biosynthetic enzymes whose function has been confirmed through recombinant expression, making it a key subject in elucidating the complex limonoid pathway in plants. nih.gov However, recent studies have sought to re-evaluate the specific enzyme previously credited with this function, highlighting ongoing research in the field. nih.gov

From a food science perspective, Limonin 17-beta-D-glucopyranoside is crucial to the phenomenon known as "delayed bitterness" in citrus juices. researchgate.net While the glucoside itself is not bitter, it can undergo non-enzymatic hydrolysis under acidic conditions, such as those in stored juice, to release the bitter aglycone, limonin. researchgate.net Research has focused on quantifying the content of this glucoside during fruit maturation and its degradation during storage and heat treatment to better control juice quality. researchgate.netacs.org

In health-related research, Limonin 17-beta-D-glucopyranoside has been investigated for a range of biological activities. Studies have explored its potential as an anti-cancer agent. For instance, it has been shown to inhibit the proliferation of colon and pancreatic adenocarcinoma cells in vitro by inducing apoptosis (programmed cell death). caymanchem.combiocompare.com In one study, topical application of limonin glucoside resulted in a 55% reduction in tumor burden in a hamster model of oral carcinogenesis. tandfonline.com Furthermore, research suggests that Limonin 17-beta-D-glucopyranoside and other limonoid glucosides in orange juice may contribute to a decrease in colon carcinogenesis. researchgate.netcirad.fr Other studies have highlighted its antioxidant and potential anti-diabetic activities, noting its ability to scavenge free radicals. nih.gov

The table below summarizes some of the key research findings related to this compound.

Table 2: Summary of Selected Research Findings on Limonin 17-beta-D-glucopyranoside

| Research Area | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Oncology | Hamster buccal pouch carcinogenesis model | Topical application led to a 55% decrease in average tumor burden. | tandfonline.com |

| Oncology | SW480 colon adenocarcinoma cells | Induced apoptosis and disrupted the mitochondrial membrane potential at a concentration of 100 µM. | caymanchem.com |

| Oncology | MDA-Panc-28 pancreatic adenocarcinoma cells | Inhibited cell proliferation with an IC50 value of 20.49 µM. | caymanchem.com |

| Food Chemistry | Valencia orange fruit tissue | The concentration of the compound was monitored throughout fruit growth and maturation. | acs.org |

| Food Chemistry | Orange juice model solutions | Underwent hydrolytic degradation to form the bitter compounds limonin and C17-epilimonin, contributing to "delayed bitterness". | researchgate.net |

| Biochemistry | Enzyme studies | Identified as the product of the enzyme limonoid UDP-glucosyltransferase, a key step in the natural debittering of citrus. | cirad.frnih.gov |

| Biochemistry / Anti-diabetic | Adalia lemon peels / Molecular docking | Isolated from lemon peels; demonstrated high antioxidant, free radical scavenging, and anti-diabetic activities in vitro. Molecular simulations showed stable binding to the human pancreatic alpha-amylase receptor. | nih.gov |

Structure

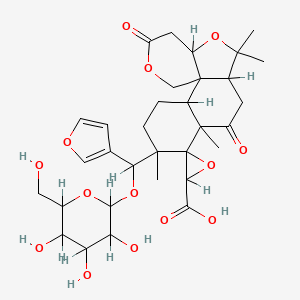

2D Structure

Properties

IUPAC Name |

5-[furan-3-yl-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIKIBQJAJRKQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80924538 | |

| Record name | 10-[(Furan-3-yl)(hexopyranosyloxy)methyl]-6,6,8a,10-tetramethyl-3,8-dioxodecahydro-1H,3H,6H-spiro[naphtho[1',2':3,4]furo[3,2-c]pyran-9,2'-oxirane]-3'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123564-61-4 | |

| Record name | 10-[(Furan-3-yl)(hexopyranosyloxy)methyl]-6,6,8a,10-tetramethyl-3,8-dioxodecahydro-1H,3H,6H-spiro[naphtho[1',2':3,4]furo[3,2-c]pyran-9,2'-oxirane]-3'-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80924538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Accumulation Patterns

Natural Sources within the Rutaceae Family

The primary sources of Limonin (B1675406) 17-beta-D-glucopyranoside are plants belonging to the genus Citrus within the Rutaceae family. This compound has been identified and quantified in a wide array of citrus fruits, including oranges, lemons, limes, grapefruits, and mandarins.

Research has confirmed the presence of Limonin 17-beta-D-glucopyranoside in numerous commercially important and regionally specific citrus varieties. Quantitative analyses have revealed varying concentrations of this compound among different species and even cultivars.

Sweet oranges (Citrus sinensis) have been found to contain some of the highest concentrations of Limonin 17-beta-D-glucopyranoside, with levels ranging from 123.8 to 204.3 mg L⁻¹ in their juices mdpi.com. Ruby Red grapefruit (Citrus paradisi) also shows significant amounts, with juice concentrations around 119.2 mg L⁻¹ mdpi.com. Tangerine (Citrus tangerina) juices contain notable levels as well, with measurements between 68.4 and 100.0 mg L⁻¹ mdpi.com. In contrast, lime and lemon varieties generally exhibit lower concentrations, with Meyer lemon (Citrus meyeri) having one of the lowest recorded levels at 3.9 mg L⁻¹ mdpi.com.

Studies have also identified Limonin 17-beta-D-glucopyranoside in Citrus reticulata and Citrus iyo foodb.ca. Furthermore, an analysis of Persian lime (Citrus limettioides) seeds confirmed the presence of this glucoside among other glycosylated limonoids iut.ac.ir. In sour orange (Citrus aurantium), the concentration of limonin glucoside in the seeds has been quantified at 161 μg·g⁻¹ on a dry weight basis mdpi.com.

Concentration of Limonin 17-beta-D-glucopyranoside in the Juice of Various Citrus Species

| Citrus Species | Scientific Name | Concentration (mg L⁻¹) |

|---|---|---|

| Sweet Orange | Citrus sinensis | 123.8 - 204.3 |

| Ruby Red Grapefruit | Citrus paradisi | 119.2 |

| Tangerine | Citrus tangerina | 68.4 - 100.0 |

| Lime | Citrus aurantiifolia | 30.2 |

| Meyer Lemon | Citrus meyeri | 3.9 |

The distribution of Limonin 17-beta-D-glucopyranoside within a citrus plant is not uniform; its concentration varies significantly across different tissues. Generally, the highest concentrations of limonoid glucosides are found in the fruit tissues and seeds nih.gov.

The seeds are particularly rich sources of this compound. For instance, in sour orange, while the peel and juice sac contain Limonin 17-beta-D-glucopyranoside, the seeds have a quantified concentration of 161 μg·g⁻¹ dry weight mdpi.com. The total concentration of limonoid glucosides in Adalia lemon (Citrus limon) peels has been reported to be 54.38 ± 1.02 mg/L acs.org. In contrast, the limonoid aglycone, limonin, is more abundant in the seeds and fruit peel due to its lower water solubility nih.gov. The conversion of the bitter aglycones to their non-bitter glucoside forms is a key process that occurs during fruit maturation nih.gov.

While the majority of research has focused on fruit components, some studies have investigated vegetative parts. For instance, research on Clausena excavata, another member of the Rutaceae family, has involved the analysis of leaves and stems for limonoid compounds, suggesting that these tissues can also be sites of accumulation researchgate.net.

Distribution of Limonin 17-beta-D-glucopyranoside in Different Tissues of Citrus Species

| Citrus Species | Tissue | Concentration |

|---|---|---|

| Sour Orange (Citrus aurantium) | Seeds | 161 μg·g⁻¹ (dry weight) |

| Sour Orange (Citrus aurantium) | Peel | Present |

| Sour Orange (Citrus aurantium) | Juice Sac | Present |

| Adalia Lemon (Citrus limon) | Peel | 54.38 ± 1.02 mg/L (total limonoid glucosides) |

Developmental and Environmental Influences on Accumulation

The concentration of Limonin 17-beta-D-glucopyranoside is dynamic and is influenced by both the developmental stage of the plant and various environmental factors.

A consistent finding across multiple studies is the increase in Limonin 17-beta-D-glucopyranoside concentration as citrus fruits mature. This is a result of the enzymatic conversion of the bitter limonin aglycone into its non-bitter glucoside form, a process catalyzed by limonoid UDP-glucosyltransferase researchgate.net.

In Navel oranges, Limonin 17-beta-D-glucopyranoside begins to appear in the flesh portion in September and in the peel a month later, with its concentration gradually increasing as the fruit ripens mdpi.com. A similar trend is observed in Valencia oranges, where the content of this glucoside in the fruit tissue increases during growth and maturation. This natural debittering process is crucial for the palatability of citrus juices nih.gov. The content of limonin and its precursor, nomilin, in most citrus fruits tends to increase initially and then decrease during fruit growth and maturation, with a peak often observed at the young fruit or fruit expansion stage nih.gov.

The accumulation of Limonin 17-beta-D-glucopyranoside shows distinct dynamics in different fruit tissues over time. As mentioned, in Navel oranges, the glucoside appears in the flesh before the peel mdpi.com. This suggests a temporal and spatial regulation of its biosynthesis and transport within the fruit. The ratio of the glucoside to its aglycone precursor changes significantly during development, with the glucoside form becoming more dominant in mature fruits.

Biosynthesis and Metabolic Pathways

Enzymatic Formation of Limonin (B1675406) 17-beta-D-glucopyranoside

The transformation of bitter limonoid aglycones into their non-bitter glucoside counterparts is a critical process in the maturation of citrus fruits, directly impacting their palatability. nih.gov This conversion is orchestrated by a specific enzyme that facilitates the attachment of a glucose molecule.

Role of Limonoid UDP-Glucosyltransferase (LGTase)

The key enzyme responsible for the synthesis of Limonin 17-beta-D-glucopyranoside is Limonoid UDP-glucosyltransferase (LGTase) . researchgate.netcirad.fr This enzyme catalyzes the transfer of a glucose moiety from a donor molecule, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the limonin aglycone. researchgate.net The expression of the gene encoding LGTase is developmentally regulated, with its transcript levels increasing as the fruit matures. cirad.fr This increased enzymatic activity leads to the accumulation of non-bitter limonoid glucosides, such as Limonin 17-beta-D-glucopyranoside, in the later stages of fruit development. cirad.frcabidigitallibrary.org The presence and activity of different alleles of the LGT gene can influence the levels of these non-bitter compounds in various citrus species. cabidigitallibrary.org

Precursor Conversion and Glucosylation

The immediate precursor for the enzymatic glucosylation is the limonin aglycone. nih.gov LGTase specifically targets the 17-position of the limonin molecule, attaching the glucose unit via a β-D-glucosidic bond. nih.gov This process, known as glucosylation, effectively detoxifies the bitter limonin, converting it into the tasteless Limonin 17-beta-D-glucopyranoside. nih.gov The reaction utilizes UDP-glucose as the sugar donor, a common high-energy molecule in glycosylation reactions. researchgate.net

Upstream Biosynthetic Pathways of Limonoids

The formation of Limonin 17-beta-D-glucopyranoside is the culmination of a long and complex biosynthetic pathway that begins with simple isoprenoid units and proceeds through numerous triterpenoid (B12794562) intermediates.

Isoprenoid Pathway and Triterpenoid Precursors

Limonoids are classified as tetranortriterpenoids, indicating their origin from a 30-carbon triterpene precursor. researchgate.netnih.gov The biosynthesis of these precursors occurs via the mevalonate (B85504) (MVA) pathway, which is one of the two major isoprenoid biosynthesis routes in plants. researchgate.netnih.gov This pathway utilizes acetyl-CoA to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids. nih.gov

Two molecules of farnesyl pyrophosphate (FPP), each a C15 intermediate, are condensed to form the C30 compound squalene. nih.gov Squalene is then epoxidized to 2,3-oxidosqualene, a crucial branch point in triterpenoid synthesis. nih.gov The cyclization of 2,3-oxidosqualene, catalyzed by specific oxidosqualene cyclases (OSCs), leads to the formation of various tetracyclic triterpene scaffolds. nih.gov For limonoids, the proposed precursor is a tirucallane-type triterpenoid. nih.gov

Formation of Limonin Aglycone and Other Limonoid Precursors

The journey from the initial triterpenoid scaffold to the limonin aglycone involves a series of extensive oxidative modifications, including ring cleavage and rearrangements. A key initial step is the formation of protolimonoids. nih.gov Nomilin is considered a likely early precursor in the biosynthesis of other limonoids, including limonin. nih.gov The conversion of these precursors involves the loss of four carbon atoms from the side chain and the formation of a characteristic furan (B31954) ring, a defining feature of limonoids. researchgate.netresearchgate.net

Enzymatic Hydrolysis of Limonin 17-beta-D-glucopyranoside

The glucosidic bond in Limonin 17-beta-D-glucopyranoside can be broken through enzymatic hydrolysis, a process that reverses the formation reaction and releases the bitter limonin aglycone. This process is particularly relevant in the context of "delayed bitterness" in citrus juices, where the initially tasteless juice becomes bitter over time. researchgate.netnih.gov This phenomenon can occur when the fruit is damaged or during the juicing process, which can bring the substrate and enzyme into contact. cirad.fr

The enzyme responsible for this hydrolysis is a β-glucosidase . cirad.fr In citrus seeds, a specific limonoid glucoside β-glucosidase has been identified that can convert limonoid glucosides back into their aglycone forms. cirad.fr This enzymatic activity is generally low in mature, intact fruit but can be activated under certain conditions, leading to the undesirable release of bitter compounds. cirad.fr

Limonoid Glucoside Beta-Glucosidase Activity

A key enzyme in the metabolic pathway of limonoids is limonoid glucoside beta-glucosidase (LGBG). researchgate.net This enzyme catalyzes the hydrolysis of the glycosidic bond in Limonin 17-beta-D-glucopyranoside, breaking it down to release the bitter aglycone, limonin, and a glucose molecule.

The reverse of this reaction is a crucial step in the natural debittering process within citrus fruits as they mature. nih.govresearchgate.net An enzyme known as limonoid UDP-glucosyltransferase (LGT) facilitates the glucosylation of bitter limonoid aglycones like limonin. nih.govfrontiersin.org This conversion into their corresponding non-bitter glucosides, such as Limonin 17-beta-D-glucopyranoside, is what reduces the bitterness in the fruit. nih.gov The discovery of the LGT gene was a significant breakthrough in understanding how citrus fruits naturally manage their limonoid content. nih.govfrontiersin.org

Non-Enzymatic Degradation and Epimerization Processes

Limonin 17-beta-D-glucopyranoside is susceptible to degradation through non-enzymatic pathways, particularly under acidic conditions typical of fruit juices. researchgate.net This chemical hydrolysis is the primary cause of the "delayed bitterness" phenomenon that can occur in processed orange juice. researchgate.net During storage or processing, the non-bitter glucoside breaks down, liberating the intensely bitter limonin. researchgate.net

Quantitative studies have revealed that this acidic degradation yields not only limonin but also a second, previously unidentified hydrolysis product. researchgate.net This compound was later isolated and unequivocally identified as C17-epilimonin, an epimer of limonin where the stereochemistry at the 17th carbon is inverted. researchgate.netnih.gov The formation of both limonin and C17-epilimonin has been observed during the storage and heat treatment of orange juice. researchgate.net Research has suggested that the ratio of C17-epilimonin to limonin could serve as a useful analytical marker to determine the thermal history of processed orange juice products. researchgate.net Furthermore, the furan ring of the molecule is susceptible to photooxidative degradation, which can also contribute to the instability of limonin glucoside. nih.gov

Genetic and Molecular Regulation of Biosynthesis

The production of Limonin 17-beta-D-glucopyranoside is tightly controlled at the molecular level, involving a suite of specific genes and regulatory factors. The entire process is a branch of the triterpenoid metabolic pathway, which originates from the mevalonate (MVA) pathway. nih.govnih.govpnas.org

Gene Expression of Key Biosynthetic Enzymes

Comparative transcriptomic studies in citrus have been instrumental in identifying the genes that encode the core enzymes of the limonoid biosynthetic pathway. nih.govfrontiersin.org

| Enzyme | Gene (Example) | Function in Limonoid Metabolism | Reference |

|---|---|---|---|

| Limonoid Glucoside Beta-Glucosidase (LGBG) | - | Hydrolyzes limonoid glucosides to release aglycones and glucose. | researchgate.net |

| Oxidosqualene Cyclase (OSC) | CiOSC | Catalyzes the cyclization of 2,3-oxidosqualene, a key committed step in forming the triterpene precursor for limonoids. | nih.govfrontiersin.org |

| Cytochrome P450 (CYP450) | Multiple | Involved in the extensive oxidation of the triterpene scaffold to create diverse limonoid structures. | nih.govfrontiersin.org |

| Limonoid UDP-glucosyltransferase (LGT) | LGTase | Transfers a glucose molecule to limonoid aglycones, converting them to non-bitter glucosides like Limonin 17-beta-D-glucopyranoside. | researchgate.netnih.govfrontiersin.org |

The expression of the Oxidosqualene Cyclase (OSC) gene, specifically CiOSC, is pivotal. nih.govfrontiersin.org Its expression levels show a positive correlation with the accumulation of limonoids in citrus seeds. nih.govfrontiersin.org Experiments using virus-induced gene silencing to suppress CiOSC expression resulted in a significant decrease in limonoid content, confirming its critical role. nih.govfrontiersin.org Following the initial cyclization, a variety of Cytochrome P450 (CYP450) enzymes perform a series of oxidative reactions to modify the triterpene backbone, leading to the diverse structures found in the limonoid family. nih.govfrontiersin.orgnih.govpnas.org

The final step in the biosynthesis of Limonin 17-beta-D-glucopyranoside is catalyzed by Limonoid UDP-glucosyltransferase (LGT) . nih.govpnas.org The gene for this enzyme, LGTase, is responsible for attaching a glucose moiety to the limonin aglycone. researchgate.net Research involving the overexpression of the LGTase gene in hairy root cultures led to a dramatic increase in the production of Limonin 17-beta-D-glucopyranoside, in some cases up to 11 times higher than in control samples. researchgate.net

Transcriptional and Post-Transcriptional Control

The expression of the biosynthetic genes described above is governed by a network of regulatory proteins, primarily transcription factors (TFs), which can activate or suppress gene activity. nih.gov

| Transcription Factor | Gene | Target Gene(s) | Function | Reference |

|---|---|---|---|---|

| MYB | CiMYB42 | CiOSC | Positively regulates limonoid biosynthesis by activating the expression of CiOSC. | nih.gov |

In citrus, a key transcriptional regulator that has been identified is the MYB transcription factor , encoded by the gene CiMYB42. nih.gov This R2R3-MYB protein acts as a positive regulator, or activator, of the limonoid biosynthetic pathway. nih.gov It functions by binding directly to a specific sequence in the promoter region of the CiOSC gene, thereby switching on its expression. nih.gov Studies have shown that overexpressing CiMYB42 in sweet orange leads to a significant accumulation of limonin. nih.gov While TFs from other families, such as bHLH and WRKY, are known to regulate triterpenoid production in other plant species, their specific roles in citrus limonoid biosynthesis are still an area of active research. nih.gov

Advanced Extraction and Isolation Methodologies for Limonin 17 Beta D Glucopyranoside

The isolation of Limonin (B1675406) 17-beta-D-glucopyranoside from complex plant matrices, such as citrus seeds and peels, necessitates sophisticated and efficient extraction and purification strategies. Modern techniques have evolved to overcome the limitations of traditional methods, offering improved yields, higher purity, and more environmentally sustainable processes. These methodologies focus on the selective extraction of the target glycoside followed by its meticulous separation from other structurally similar limonoids and phytochemicals.

Sophisticated Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of limonoid glucosides. Its versatility allows for the development of methods tailored to specific analytical challenges, from simultaneous quantification to trace-level detection.

A significant achievement in citrus analytics has been the development of HPLC methods capable of concurrently separating and quantifying both limonoid aglycones and their corresponding glucosides within a single analytical run. nih.govresearchgate.net Researchers have successfully devised methods using reversed-phase C18 columns coupled with a binary solvent system. nih.govresearchgate.net This approach enables the separation of a range of limonoids, including limonin (B1675406), nomilin, and their glucosides like Limonin 17-beta-D-glucopyranoside. nih.govresearchgate.net The ability to measure both classes of compounds simultaneously is crucial for studies examining the biosynthetic conversion of bitter aglycones to non-bitter glucosides during fruit maturation. researchgate.net In these developed methods, limonin and Limonin 17-beta-D-glucopyranoside are often found to be the predominant aglycone and glucoside, respectively, in tested citrus samples. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Limonoid Analysis

| Parameter | Description | Source(s) |

| Column Type | Reversed-phase C18 (e.g., Chromolith HighResolution RP-18e) | nih.govscielo.br |

| Phenyl stationary phase | researchgate.netresearchgate.net | |

| Mobile Phase | Binary system, often Acetonitrile and acidified water (e.g., with formic acid) | nih.govscielo.br |

| Detector | Diode Array Detector (DAD) or UV Detector | nih.govacs.org |

| Detection Wavelength | 210 nm or 215 nm | nih.govresearchgate.netacs.org |

| Column Temperature | e.g., 40 °C | scielo.br |

| Flow Rate | e.g., 0.5 mL/min | scielo.br |

The choice of detector is critical for achieving the required sensitivity and selectivity.

UV and Diode Array (DAD) Detectors: Standard ultraviolet (UV) and Diode Array Detectors (DAD) are commonly employed, with detection typically set between 210 and 215 nm. nih.govacs.org While effective, these methods can be limited by the inherently weak UV absorbance of limonoids and may require extensive sample preparation to remove interfering compounds. researchgate.net DAD offers the advantage of acquiring full UV-Vis spectra, which can aid in the preliminary identification of compounds. nih.govnih.gov

Post-Column Reaction (PCR): To enhance detection specificity and overcome the limitations of UV absorbance, HPLC systems can be coupled with a post-column reaction module. A notable method involves the reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde or DMAB). researchgate.netfao.org Limonoid glucosides react with this reagent to form distinct red-colored products that can be measured colorimetrically. researchgate.netresearchgate.net This technique provides high specificity for furan-containing compounds like Limonin 17-beta-D-glucopyranoside. researchgate.net A developed method using a phenyl stationary phase and an isocratic mobile phase showed a limit of detection of 50 ng for limonin glucoside. researchgate.netfao.org An important finding is that various limonoid glucosides respond equivalently to the reaction, allowing limonin glucoside to be used as a reliable standard for quantifying other related glucosides. researchgate.netfao.org

Mass Spectrometry (MS) Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and structural information, making it a powerful tool for analyzing Limonin 17-beta-D-glucopyranoside.

Electrospray ionization (ESI) is the preferred method for analyzing thermally labile and polar molecules like limonoid glucosides. acs.orgnih.gov ESI-MS methods have been developed for both qualitative and quantitative analysis. acs.orgnih.gov

For quantification, analysis is often performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. acs.orgnih.gov Using selected ion monitoring (SIM), the mass spectrometer focuses only on the mass-to-charge ratio (m/z) characteristic of the target compound, providing excellent selectivity and sensitivity. acs.org For Limonin 17-beta-D-glucopyranoside (MW 650.7 g/mol ), this would correspond to a signal at m/z 649. acs.orgnih.gov Quantitative methods have demonstrated linearity over specific concentration ranges, such as 100 to 8000 ppb for limonin glucoside. acs.org

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. nih.gov In positive ion ESI analysis, adduct ions such as [M+H+NH₃]⁺, [M+Na]⁺, and [M+K]⁺ are often formed. nih.gov When the precursor ion is selected and subjected to collisionally activated dissociation (CAD), it breaks apart into characteristic product ions. A key fragmentation pathway for limonoid glucosides is the loss of the sugar moiety, resulting in a product ion corresponding to the aglycone. nih.gov This loss confirms the identity of both the sugar and the aglycone core, providing definitive structural information. nih.gov

Table 2: ESI-MS Parameters and Key Ions for Limonoid Glucoside Analysis

| Parameter | Description | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative | acs.orgnih.gov |

| Mobile Phase Modifier | Ammonium hydroxide (B78521) or acetic acid to facilitate ionization | nih.gov |

| Precursor Ion (Positive) | Adduct ions, e.g., [M+H+NH₃]⁺, [M+Na]⁺ | nih.gov |

| Precursor Ion (Negative) | Deprotonated molecule, [M-H]⁻ | acs.orgnih.gov |

| Key MS/MS Fragmentation | Loss of the glucoside moiety to produce the aglycone ion | nih.gov |

| Quantitative Mode | Selected Ion Monitoring (SIM) | acs.org |

A primary advantage of LC-ESI-MS is its ability to rapidly screen complex mixtures, such as crude citrus peel or seed extracts, for the presence of limonoid glucosides. nih.govnih.gov The combination of chromatographic retention time and specific mass-to-charge ratio allows for confident identification without the laborious need to first isolate and purify each individual compound. nih.govnih.gov This rapid screening capability is invaluable for quality control, chemotaxonomic studies, and the efficient discovery of bioactive natural products in various citrus species. nih.govnih.govacs.org

Spectroscopic Methods in Structural Confirmation

While LC-MS provides strong evidence for a compound's identity, unequivocal structural confirmation, especially for a newly isolated compound, relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR). researchgate.net Following isolation and purification, often via preparative HPLC, these techniques provide a complete picture of the molecular architecture. nih.govnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for de novo structure elucidation. ¹H-NMR and ¹³C-NMR spectra reveal the number and type of protons and carbons in the molecule, respectively. The chemical shifts, coupling constants, and integrations of the signals allow for the precise mapping of the limonin aglycone skeleton and the attached β-D-glucopyranoside unit. Advanced 2D-NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity between atoms, confirming the exact attachment point of the glucose moiety to the C-17 position of the limonin core.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule. researchgate.net The spectrum of Limonin 17-beta-D-glucopyranoside would show characteristic absorption bands for hydroxyl (-OH) groups from the glucose unit, carbonyl (C=O) groups of the lactone rings and carboxylic acid, C-O bonds of the ethers and esters, and the furan (B31954) ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of Limonin 17-beta-D-glucopyranoside. Analysis of its ¹H-NMR and ¹³C-NMR data provides a detailed map of the molecule's carbon-hydrogen framework. In one study, the compound was isolated as yellow crystals, and its structure was confirmed through comprehensive NMR analysis. nih.gov

Table 1: NMR Spectroscopic Data for Limonin 17-beta-D-glucopyranoside

| ¹H-NMR (CD₃OD, 500 MHz) | ¹³C-NMR (CD₃OD, 125 MHz) |

|---|---|

| δ 7.51 (1H, s, H-21) | δ 172.3 (C-16) |

| δ 7.48 (1H, s, H-23) | δ 168.5 (C-7) |

| δ 6.45 (1H, s, H-22) | δ 143.8 (C-21) |

| δ 5.49 (1H, s, H-17) | δ 141.5 (C-23) |

| δ 4.51 (1H, d, J=7.5 Hz, H-1') | δ 120.7 (C-20) |

| δ 4.18 (1H, s, H-15) | δ 110.2 (C-22) |

| δ 4.05 (1H, s, H-1) | δ 100.2 (C-1') |

| δ 3.82 (1H, dd, J=12.0, 2.0 Hz, H-6'a) | δ 80.5 (C-1) |

| δ 3.65 (1H, dd, J=12.0, 5.5 Hz, H-6'b) | δ 78.3 (C-5') |

| δ 3.30-3.15 (4H, m, H-2', H-3', H-4', H-5') | δ 77.9 (C-3') |

| δ 2.95 (1H, d, J=14.5 Hz, H-2a) | δ 75.1 (C-2') |

| δ 2.65 (1H, d, J=14.5 Hz, H-2b) | δ 71.6 (C-4') |

| δ 2.45 (1H, m, H-9) | δ 69.8 (C-17) |

| δ 1.22 (3H, s, Me-18) | δ 62.8 (C-6') |

| δ 1.15 (3H, s, Me-24) | δ 59.2 (C-4) |

| δ 1.08 (3H, s, Me-25) | δ 31.2 (C-18) |

Data sourced from a 2024 study on limonoids from Adalia lemon peels. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Limonin 17-beta-D-glucopyranoside. The absorption peaks in the IR spectrum correspond to the vibrational frequencies of specific bonds within the molecule. For instance, the presence of a β-furan ring is indicated by an absorption peak around 2920 cm⁻¹. researchgate.net The IR spectrum also confirms the existence of methyl groups, and analysis of peak shifts can provide evidence of intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Characteristic IR Absorption Bands for Limonin Functional Groups

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~2920 | β-furan ring |

| ~1395 | Methyl groups |

These are characteristic absorption regions for the specified functional groups. researchgate.net

Capillary Electrophoresis (CE) for Complex Sample Analysis

Capillary electrophoresis (CE) is an effective analytical technique for assaying Limonin 17-beta-D-glucopyranoside, referred to as limonin glucoside (LG), in complex matrices like citrus byproducts. nih.gov Research has shown that CE can be used to determine the concentration of this compound in various citrus materials, including peel residues, juice finisher pulp, and grapefruit seeds. nih.gov

A key advantage of CE is that it often does not require extensive sample purification beyond simple filtration, streamlining the analytical process. nih.gov In the electrophoretic system, Limonin 17-beta-D-glucopyranoside migrates as an anion. nih.gov The resulting electropherograms show distinct peaks for limonin glucoside alongside other citrus components like flavonoids, demonstrating the method's utility in analyzing complex mixtures. nih.gov

Colorimetric and Spectrophotometric Quantification Methods

Colorimetric methods offer a straightforward and sensitive approach for quantifying total limonoid glucosides in citrus samples. A specific method has been developed based on the reaction of Limonin 17-beta-D-glucopyranoside with 4-(dimethylamino)benzaldehyde (B131446) (DMAB) in the presence of perchloric and acetic acids. nih.govresearchgate.net This reaction produces a colored derivative, allowing for spectrophotometric measurement. nih.gov

The resulting derivative of limonin glucoside exhibits a distinct absorbance maximum at 503 nm. nih.govresearchgate.net The intensity of the color is proportional to the concentration of the analyte. Under optimized microplate format conditions, this method is highly sensitive, with a limit of detection of 0.50 µg/mL and a limit of quantification of 1.0 µg/mL for limonin glucoside. nih.gov This colorimetric assay has been successfully used to determine the total concentration of limonoid glucosides in extracts from sources like Citrus limon peels. nih.govresearchgate.net

Computational and In Silico Approaches for Ligand-Protein Interactions

Computational methods are increasingly employed to predict and analyze the interactions between Limonin 17-beta-D-glucopyranoside and biological macromolecules, providing insights that complement experimental findings.

Molecular Dynamic Simulations for Binding Stability

Molecular dynamic (MD) simulations are powerful computational tools used to predict the behavior and stability of a ligand when bound to a protein's active site. nih.gov Studies on Limonin 17-beta-D-glucopyranoside have utilized MD simulations to investigate its interaction with target proteins, such as human pancreatic alpha-amylase (HPA). nih.govresearchgate.net

These simulations, run over periods such as 100 nanoseconds, analyze parameters like Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (ROG). nih.gov The results have revealed that the protein-ligand complex of Limonin 17-beta-D-glucopyranoside exhibits a more stable conformation compared to the unbound protein (Apo system). nih.govresearchgate.net This stability within the catalytic binding domain suggests a strong and favorable interaction. nih.gov

Prediction of Interaction Sites and Conformations

In silico studies, including molecular docking, are used to predict the specific binding sites and conformations of Limonin 17-beta-D-glucopyranoside with protein targets. nih.gov These computational models can identify the key amino acid residues within a protein's active site that interact with the ligand. For example, research has visualized the interaction residue of this compound within the catalytic site of the HPA receptor. researchgate.net

Such studies help in understanding the nature of the binding, including the types of interactions involved, such as hydrogen bonds. nih.gov By comparing the binding affinities and interaction patterns of different limonoids, researchers can screen for compounds with the most effective binding to a specific protein target. nih.gov These predictive models are invaluable for guiding further experimental research and in the rational design of molecules with specific biological activities. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and in Vivo Models

Anticancer Mechanisms

Inhibition of Cancer Cell Proliferation in Diverse Cell Lines

Limonin-17-beta-D-glucopyranoside has demonstrated significant inhibitory effects on the proliferation of a variety of cancer cell lines. In human colon adenocarcinoma (SW480) cells, it exhibited a potent antiproliferative effect. nih.govresearchgate.net The IC50 value, which represents the concentration required to inhibit 50% of cell growth, was determined to be 37.39 μM after 72 hours of treatment. nih.gov

Studies on pancreatic cancer have also yielded promising results. Limonin-17-beta-D-glucopyranoside was found to inhibit the proliferation of MDA-Panc-28 pancreatic adenocarcinoma cells with an IC50 value of 20.49 μM. caymanchem.com Furthermore, research on a panel of human cancer cell lines, including leukemia (HL-60), ovarian (SKOV-3), cervical (HeLa), stomach (NCI-SNU-1), liver (Hep G2), and breast (MCF-7) cancer cells, showed that a limonoid glucoside mixture containing Limonin-17-beta-D-glucopyranoside had a partial inhibitory effect on SKOV-3 cancer cells at a concentration of 100 micrograms/ml. nih.gov The neuroblastoma BE(2)-M17 cell line has also been utilized as a model to assess the effects of various compounds in cancer research. frontiersin.org

Interactive Table: Inhibition of Cancer Cell Proliferation by Limonin-17-beta-D-glucopyranoside

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) |

|---|---|---|---|

| SW480 | Colon Adenocarcinoma | 37.39 μM | 72 |

| MDA-Panc-28 | Pancreatic Adenocarcinoma | 20.49 μM | Not Specified |

Induction of Apoptosis Pathways

A key mechanism underlying the anticancer activity of Limonin-17-beta-D-glucopyranoside is the induction of apoptosis, or programmed cell death. In SW480 colon adenocarcinoma cells, treatment with this compound at a concentration of 100 µM led to the induction of apoptosis and disruption of the mitochondrial membrane potential. caymanchem.com

Further investigations into the apoptotic process revealed the involvement of several key molecular players. In SW480 cells, Limonin-17-beta-D-glucopyranoside treatment resulted in the activation of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov The compound also influenced the balance of pro-apoptotic and anti-apoptotic proteins, specifically by altering the Bax/Bcl-2 ratio. nih.gov An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to a lower mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade. nih.govnih.gov Studies have also shown that the related compound, limonin (B1675406), induces apoptosis in various cancer cell lines through the activation of caspases, such as caspase-3 and caspase-7, and by increasing the levels of pro-apoptotic proteins like Bax. nih.gov

Modulation of Signal Transduction Pathways

Limonin-17-beta-D-glucopyranoside has been shown to modulate several critical signal transduction pathways that are often dysregulated in cancer. The Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and development, is one such target. mdpi.com Dysregulation of this pathway, leading to the accumulation of β-catenin, is associated with the development of various cancers. mdpi.com While direct studies on Limonin-17-beta-D-glucopyranoside's effect on this pathway are emerging, the parent compound, limonin, has been shown to influence signaling cascades that can interact with Wnt/β-catenin.

Furthermore, limonin has been found to inhibit the mTORC1 signaling pathway by activating AMP-activated protein kinase (AMPK). researchgate.net The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. researchgate.net The activation of AMPK, an energy sensor, can lead to the downregulation of mTORC1 activity. researchgate.net The MAPK pathway is another signaling cascade that can be influenced by compounds like limonin, and its inhibition has been shown to suppress Wnt/β-catenin signaling. medsci.org

Inhibition of Cell Metastasis

The metastatic spread of cancer cells to distant organs is a major cause of cancer-related mortality. Research suggests that limonin, the aglycone of Limonin-17-beta-D-glucopyranoside, can inhibit processes crucial for metastasis. Studies have demonstrated that limonin can significantly reduce the number of metastatic nodes in target organs, indicating a preventive mode of action against metastasis. nih.gov

Influence on Multi-Drug Resistance Mechanisms

Multi-drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov P-glycoprotein actively transports a wide range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govresearchgate.net Limonin has been identified as a potent inhibitor of P-glycoprotein. nih.gov By inhibiting P-gp, limonin can enhance the cytotoxicity of chemotherapeutic agents like doxorubicin (B1662922) in drug-resistant cancer cells. nih.gov This suggests that Limonin-17-beta-D-glucopyranoside may also play a role in overcoming MDR, a critical area for further investigation.

In Vivo Models of Carcinogenesis Inhibition

The anticancer potential of Limonin-17-beta-D-glucopyranoside has also been evaluated in animal models of carcinogenesis. In a study on hamster buccal pouch carcinogenesis, this limonoid glucoside demonstrated chemopreventive activity. nih.gov Another study investigating the effects of citrus limonoids on azoxymethane (B1215336) (AOM)-induced colon tumorigenesis in rats found that these compounds could modify the formation of aberrant crypt foci (ACF), which are early precursors of colon cancer. researchgate.net These in vivo findings provide further evidence for the cancer-inhibitory effects of Limonin-17-beta-D-glucopyranoside.

Antioxidant and Free Radical Scavenging Properties

The ability of a compound to counteract oxidative stress is a cornerstone of its potential health benefits. Limonin-17-beta-D-glucopyranoside has demonstrated notable antioxidant and free radical scavenging capabilities in various experimental models.

Assessment of Radical Scavenging Activity

The antioxidant efficacy of Limonin-17-beta-D-glucopyranoside has been evaluated using several established assays that measure its ability to neutralize synthetic radicals. In a study assessing various limonoids, Limonin-17-beta-D-glucopyranoside was identified as having one of the highest antioxidant and free radical scavenging activities. nih.gov The evaluation was conducted at concentrations of 50, 100, and 200 µg/mL. nih.gov

Commonly used methods to determine radical scavenging activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and NO (nitric oxide) radical assays. The DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron and decolorize a stable radical solution, a change that can be measured spectrophotometrically. ekb.egscienceopen.com The ABTS assay is often considered more sensitive due to faster reaction kinetics. nih.gov

Radical Scavenging Activity of Limonoid Compounds

| Compound | Concentration (µg/mL) | Observed Activity | Assay Type |

|---|---|---|---|

| Limonin-17-beta-D-glucopyranoside | 50, 100, 200 | High | General Antioxidant/Free Radical Scavenging |

| Obacunone-17-O-beta-D-glucopyranoside | 50, 100, 200 | High | General Antioxidant/Free Radical Scavenging |

| Deacetylnomilin | 50, 100, 200 | Moderate | General Antioxidant/Free Radical Scavenging |

Impact on Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondria are the primary sites of cellular energy production and also a major source of endogenous reactive oxygen species (ROS). nih.gov An overproduction of mitochondrial ROS can lead to oxidative damage and cellular dysfunction. nih.gov Research suggests that certain compounds can modulate mitochondrial function and reduce ROS generation. While direct studies on Limonin-17-beta-D-glucopyranoside's effect on mitochondrial ROS are still emerging, the broader class of limonoids, including its aglycone form, limonin, has been investigated for its antioxidant properties. nih.gov The accumulation of ceramide, a sphingolipid intermediate, in mitochondria has been linked to mitochondrial degeneration and impaired ATP production. nih.gov This highlights the importance of maintaining mitochondrial integrity, a process where antioxidants can play a crucial role.

Anti-Inflammatory Modulatory Effects

Chronic inflammation is a key driver of numerous diseases. Limonin-17-beta-D-glucopyranoside has exhibited promising anti-inflammatory effects by modulating key cellular and molecular pathways involved in the inflammatory response.

Cellular and Molecular Targets in Inflammation Models

Limonoids, as a class of compounds, have been shown to exert anti-inflammatory effects by targeting various components of the inflammatory cascade. researchgate.net The activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS) is a critical step in initiating the production of pro-inflammatory cytokines. researchgate.net Studies on related limonoids have demonstrated the ability to inhibit the activation of the TLR4/MD-2 complex, thereby reducing the downstream inflammatory response. researchgate.net

Effects on Inflammatory Mediators

The anti-inflammatory properties of Limonin-17-beta-D-glucopyranoside are attributed to its ability to suppress the expression and activity of key inflammatory mediators. These include cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, and pro-inflammatory cytokines such as interleukin-6 (IL-6). researchgate.net The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, and its inhibition is a key mechanism for controlling the expression of many pro-inflammatory genes, including iNOS, COX-2, and various interleukins. nih.gov Research on limonin, the aglycone of Limonin-17-beta-D-glucopyranoside, has shown it can inhibit the production of nitric oxide (NO) by suppressing the expression of the iNOS gene through the NF-κB mediated pathway. nih.gov Furthermore, limonin has been found to reduce the levels of IL-1β-induced proinflammatory cytokines such as iNOS, COX-2, and IL-6 in chondrocytes. researchgate.net

Effect of Limonin on Inflammatory Mediators in IL-1β-Stimulated Chondrocytes

| Inflammatory Mediator | Effect of Limonin Treatment |

|---|---|

| iNOS | Decreased expression |

| COX-2 | Decreased expression |

| PGE2 | Decreased production |

| NO | Decreased production |

| TNF-α | Decreased expression |

| IL-6 | Decreased expression |

Anti-Diabetic Potential in In Vitro Systems

Emerging evidence suggests that Limonin-17-beta-D-glucopyranoside may possess anti-diabetic properties. In vitro studies have shown its potential to influence key enzymes involved in carbohydrate metabolism. A recent study highlighted that Limonin-17-beta-D-glucopyranoside exhibited high anti-diabetic activity in in vitro assays. nih.gov Molecular dynamic simulations have further supported this by showing that Limonin-17-beta-D-glucopyranoside can form a stable complex within the catalytic binding site of human pancreatic alpha-amylase, a key enzyme in carbohydrate digestion. nih.govresearchgate.net The inhibition of such enzymes is a therapeutic strategy for managing hyperglycemia.

Inhibition of Glycolytic Flux in Cell Models

Current scientific literature from the performed searches does not provide direct evidence on the specific role of Limonin-17-beta-D-glucopyranoside in the inhibition of glycolytic flux in cell models. While cancer metabolism is known to involve a high glycolytic flux, a process termed the Warburg effect, and limonoids have been studied for their anti-cancer properties, specific studies mechanistically linking Limonin-17-beta-D-glucopyranoside to the modulation of this pathway were not identified. researchgate.net

Interaction with Carbohydrate-Metabolizing Enzymes (e.g., Human Pancreatic Alpha-Amylase)

Limonin-17-beta-D-glucopyranoside has been identified as a significant agent in the interaction with carbohydrate-metabolizing enzymes, a key area of research for managing carbohydrate metabolism disorders. Studies have shown that among several limonoids isolated from Adalia lemon peels, Limonin-17-O-β-D-glucopyranoside demonstrated one of the highest anti-diabetic activities.

Molecular dynamic simulations have been employed to understand the nature of this interaction. These computational studies predicted the behavior of the compound when binding to the active site of human pancreatic alpha-amylase (HPA). The results indicated that the Limonin-17-O-β-D-glucopyranoside-protein complex system maintained a relatively stable conformation. Further analysis of the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and Radius of Gyration (ROG) supported the stability of this complex within the catalytic domain binding site of the HPA-receptor. This suggests a direct interaction that may underpin its observed anti-diabetic potential.

Table 1: Interaction of Limonin-17-beta-D-glucopyranoside with Human Pancreatic Alpha-Amylase (HPA)

| Compound | Target Enzyme | Method of Investigation | Key Finding |

| Limonin-17-O-β-D-glucopyranoside | Human Pancreatic Alpha-Amylase (HPA) | Molecular Dynamic Simulations | The compound forms a stable complex within the catalytic domain binding site of the HPA-receptor. |

Hepatoprotective Mechanisms

Limonin-17-beta-D-glucopyranoside is considered a potential chemopreventive agent found in orange juice, which may contribute to its health benefits. ucc.edu.ghresearchgate.net The aglycone form, limonin, is noted for its hepatoprotective effects. researchgate.net While direct studies on the hepatoprotective mechanisms of the glucoside form are not extensively detailed in the provided results, its presence in citrus products associated with such protective activities suggests it may play a role.

Antimicrobial and Antiviral Activity Investigations

The broader class of limonoids, to which Limonin-17-beta-D-glucopyranoside belongs, is recognized for various pharmacological activities, including antimicrobial and antiviral properties. thegoodscentscompany.com Limonin, the aglycone, is specifically mentioned as possessing antivirus capabilities. thegoodscentscompany.com However, the search results lack specific studies that isolate and investigate the antimicrobial or antiviral efficacy of Limonin-17-beta-D-glucopyranoside itself.

Insecticidal and Antifeedant Activity Studies

Limonoids are well-documented for their insecticidal and antifeedant properties. grafiati.comscience.gov This activity has been observed against various insect species, including the termite Reticulitermes speratus and the cotton leafworm Spodoptera littoralis. ucc.edu.ghthegoodscentscompany.com

While much of the research focuses on the aglycones like limonin, there is an indication that the glycosylated forms are also relevant. For instance, studies have suggested that Limonin-17-beta-D-glucopyranoside is less susceptible to oxidation, which could be a relevant characteristic for its biological activity. grafiati.com Research on citrus limonoids and their derivatives has confirmed antifeedant effects against larvae of Spodoptera frugiperda. thegoodscentscompany.com Although the specific contribution of Limonin-17-beta-D-glucopyranoside to this effect is not always individually quantified, its presence in active extracts points to its potential involvement in these defensive properties. ucc.edu.gh

Table 2: Investigated Biological Activities of Limonoids

| Activity | Target Organism/Model | Investigated Limonoids | Reference |

| Antifeedant | Spodoptera frugiperda | Citrus Limonoids & derivatives | thegoodscentscompany.com |

| Antifeedant | Reticulitermes speratus | Meliaceae and Rutaceae Limonoids | thegoodscentscompany.com |

| Antifeedant | Spodoptera littoralis | Limonoids from Melia azedarach | ucc.edu.gh |

Compound List

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Potency

The bioactivity of limonin (B1675406) 17-beta-D-glucopyranoside and related limonoids is not static; it can be significantly altered through specific structural modifications. Researchers have systematically investigated these changes to enhance desired pharmacological effects, such as anticancer and anti-inflammatory properties.

Significance of the A-Ring and Furan (B31954) Moiety

The A-ring and the furan moiety are fundamental components of the limonin scaffold that are crucial for its biological activities. nih.govnih.gov Modifications to the A-ring have been shown to produce compounds with strong antimicrobial activity. nih.gov The furan ring, attached to the D-ring, is also a key player in the bioactivity of limonoids. nih.gov For instance, the furan ring of limonin has been observed to interact with key residues in the vascular endothelial growth factor receptor 2 (VEGFR2), which is implicated in angiogenesis. nih.gov This interaction is critical for the anti-angiogenic effects of limonin.

The furan ring's importance is further highlighted by the fact that its derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological properties, including antibacterial, antiviral, and anti-inflammatory effects. researchgate.netmdpi.com Even slight changes in the substitution pattern of the furan ring can lead to noticeable alterations in the biological activity of these compounds. researchgate.net

Effects of C-7 Substituents and Hydroxylation

Substitutions at the C-7 position of the limonin molecule have been identified as having a significant impact on its biological properties. nih.gov Research has shown that modifications at this position can enhance the anti-inflammatory, analgesic, and antimicrobial activities of limonin derivatives. nih.gov For example, the creation of limonin oximes at the C-7 carbonyl group resulted in compounds with approximately double the potency of the parent limonin in aromatase inhibition assays. nih.gov

Furthermore, modifications at the C-7 position are considered important structural features that can promote the inhibition of cell-cell signaling and biofilm formation in bacteria. nih.gov The introduction of different functional groups at this position can lead to derivatives with stronger antibacterial activity than the natural product. nih.gov

Comparison of Glucosylated vs. Aglycone Forms

The presence or absence of a glucose moiety significantly influences the physicochemical properties and biological activities of limonoids. nih.govresearchgate.net Limonin 17-beta-D-glucopyranoside, the glucosylated form, exhibits increased water solubility compared to its aglycone counterpart, limonin. nih.govnih.gov This enhanced hydrophilicity can affect its absorption and metabolism in the body. nih.govnih.gov

From a biological activity perspective, both forms have demonstrated notable effects, though differences exist. For instance, in studies on colon cancer cells, limonin glucoside was found to be more potent in inducing apoptosis than limonin. nih.govresearchgate.net Conversely, other studies have shown that the aglycone form can be more readily absorbed and transported across intestinal cells. nih.gov The glucosylated forms, like limonin 17-O-β-D-glucopyranoside, have been shown to possess high antioxidant and free radical scavenging activities, partly due to the hydroxyl groups of the glucose unit. nih.gov A colorimetric method has been developed to estimate the total limonoid aglycone and glucoside content in citrus juices, highlighting the importance of distinguishing between these two forms. usda.gov

Interactive Table: Comparison of Glucosylated vs. Aglycone Limonoid Properties

| Feature | Limonin (Aglycone) | Limonin 17-beta-D-glucopyranoside (Glucoside) |

|---|---|---|

| Water Solubility | Lower | Higher nih.govnih.gov |

| Bioavailability | Generally higher for aglycones nih.gov | Can be lower due to hydrophilicity nih.gov |

| Anticancer Activity | Active nih.govresearchgate.net | Potentially more potent in some cases nih.govresearchgate.net |

| Antioxidant Activity | Moderate | High nih.gov |

Correlating Molecular Structure with Specific Receptor Binding (Computational Approaches)

Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the interactions between limonoids and their biological targets at the molecular level. scitepress.orgnih.govspandidos-publications.com These in silico approaches provide valuable insights into the binding modes and affinities of compounds like limonin and its derivatives with specific receptors, helping to explain their mechanisms of action. nih.govnih.gov

Molecular docking studies have been employed to predict the binding potential of limonin and its derivatives to various protein targets. scitepress.orgnih.gov For example, computational screening suggested that limonin has a promising binding potential towards enzymes in Acinetobacter baumannii, which was later validated by molecular dynamics simulations. nih.gov In the context of cancer, molecular docking has shown how limonin can bind to the VEGFR2 receptor, potentially blocking the binding of vascular endothelial growth factor (VEGF) and thereby inhibiting angiogenesis. nih.gov The furan ring of limonin was identified as interacting with specific amino acid residues within the receptor's active site. nih.gov

Furthermore, computational studies have explored the interactions of limonoid derivatives with nuclear receptors like the progesterone (B1679170) receptor (PR) and glucocorticoid receptor (GR), which are expressed in breast tissue. japsonline.com These studies revealed that limonoids could form stable interactions with these receptors, suggesting a potential mechanism for their anti-cancer effects. japsonline.com Specifically, the furan ring's oxygen atom was observed to form a direct hydrogen bond with a key amino acid residue in both PR and GR. japsonline.com

These computational approaches not only help in understanding the structure-activity relationships but also guide the rational design of new, more potent limonoid-based therapeutic agents. scitepress.orgnih.gov

Interactive Table: Computationally Predicted Interactions of Limonin and Derivatives

| Compound/Derivative | Target Receptor/Enzyme | Predicted Interaction/Effect | Reference |

|---|---|---|---|

| Limonin | VEGFR2 | Binds to the active site, potentially inhibiting angiogenesis. | nih.gov |

| Limonin | Diaminopimelate epimerase (DapF) and UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) of A. baumannii | Promising binding potential, suggesting antibacterial activity. | nih.gov |

| Limonoid Derivatives | Progesterone Receptor (PR) and Glucocorticoid Receptor (GR) | Stable molecular interactions, suggesting a role in anti-breast cancer activity. | japsonline.com |

| Limonin | Main protease (Mpro) of SARS-CoV-2 | Showed nonspecific and low affinity interactions in one study. | nih.gov |

Biotechnological and Metabolic Engineering Applications

Strategies for Enhanced Production in Plant Systems

Genetic manipulation of plant tissues, including cell cultures and hairy roots, offers a promising avenue for increasing the production of Limonin (B1675406) 17-beta-D-glucopyranoside. These strategies primarily focus on modulating the expression of key enzymes involved in the limonoid biosynthetic pathway.

The final step in the formation of Limonin 17-beta-D-glucopyranoside is the glucosylation of its bitter precursor, limonin. This reaction is catalyzed by the enzyme limonoid UDP-glucosyltransferase (LGTase). Consequently, LGTase has been identified as a prime target for genetic engineering to boost the accumulation of limonoid glucosides.

The overexpression of a functional LGT gene is considered a key strategy for metabolic engineering in citrus. srce.hrcirad.fr This approach aims to not only increase the content of beneficial limonoid glucosides but also to reduce the "delayed bitterness" in citrus products, a phenomenon caused by the presence of limonin. srce.hrcirad.fr Research has demonstrated the feasibility of this concept in plant cell cultures. In one study, transgenic Citrus sinensis cells were generated that harbored a chimeric LGTase gene. These engineered cells successfully demonstrated the ability to convert exogenously supplied limonin into Limonin 17-beta-D-glucopyranoside, providing an effective assay system for the transgene's function. jst.go.jp

However, the precise identification of the correct LGT enzyme is critical. A glucosyltransferase from Citrus unshiu (cuGT), previously thought to be an LGT, was later found to exhibit broad activity towards flavonoids but was unable to biotransform limonin precursors. nih.govescholarship.org This finding underscores the necessity of rigorous functional characterization to identify the true LGT enzyme for successful biotechnological applications. nih.govescholarship.org While the principle is well-established, specific data on the fold-increase of Limonin 17-beta-D-glucopyranoside in hairy root or cell cultures through LGTase overexpression remains a focus of ongoing research.

Table 1: Key Genes and Systems in Plant-Based Production

| System | Target Gene | Gene Function | Objective | Reference |

|---|---|---|---|---|

| Citrus sinensis Cell Culture | Limonoid UDP-glucosyltransferase (LGTase) | Converts limonin to Limonin 17-beta-D-glucopyranoside | Demonstrate transgene function and conversion capability | jst.go.jp |

A broader approach to enhancing Limonin 17-beta-D-glucopyranoside involves the comprehensive engineering of the entire limonoid biosynthetic pathway. This requires the identification and functional characterization of all participating enzymes, from early precursors to the final products. Recent research has made significant strides in elucidating this complex pathway, identifying novel enzymes such as cytochrome P450s (CYPs), an aldehyde reductase (AKR), a carboxylesterase (CXE), and a limonoid furan (B31954) synthase (LFS). acs.org

The discovery of these enzymes paves the way for sophisticated metabolic engineering. acs.org Strategies could involve:

Downregulation of competing pathways: Using gene-silencing technologies like RNA interference (RNAi) to block enzymes that divert precursors away from the limonoid pathway. For instance, silencing the limonoate D-ring lactone hydrolase (LLH) gene, which is involved in limonin formation, could be paired with LGT overexpression to maximize glucoside accumulation. cirad.fr

These genetic manipulations aim to create a "push-pull" effect, increasing the synthesis of precursors while enhancing their conversion into the desired end-product, Limonin 17-beta-D-glucopyranoside.

Potential in Heterologous Hosts for Compound Production

Producing complex plant-derived molecules in microbial or alternative plant systems, known as heterologous production, offers advantages in scalability, process control, and speed over traditional agriculture or plant cell cultures.

The yeast Saccharomyces cerevisiae is a well-established industrial microorganism that has been successfully engineered to produce a wide array of secondary metabolites, including various terpenoids. nih.govnih.gov Its well-understood genetics and physiology make it an attractive chassis for producing limonoids. nih.gov The engineering process involves introducing the entire multigene biosynthetic pathway for Limonin 17-beta-D-glucopyranoside into the yeast genome and optimizing the host's metabolism to ensure a sufficient supply of precursor molecules. nih.gov

Another powerful heterologous system is the plant Nicotiana benthamiana. It is widely used for the transient expression of genes via Agrobacterium tumefaciens-mediated infiltration. nih.govcam.ac.uk This method allows for the rapid testing and prototyping of biosynthetic pathways without the need for creating stable transgenic lines. nih.govscispace.com Researchers have successfully used N. benthamiana to reconstitute complex biosynthetic pathways, demonstrating its potential as a production platform for intricate molecules like limonoids. acs.orgscispace.com The system's flexibility allows for the co-expression of multiple enzymes, making it ideal for elucidating and engineering entire metabolic routes from other plant species. acs.org

Future Research Trajectories and Academic Perspectives

Elucidation of Undefined Cellular Targets and Molecular Mechanisms

While research has identified several biological activities of Limonin (B1675406) 17-beta-D-glucopyranoside, a comprehensive understanding of its cellular and molecular interactions remains a key area for future investigation. The glycosylation of limonin to form Limonin 17-beta-D-glucopyranoside enhances its solubility and bioavailability, which in turn influences its interaction with cellular targets. chem960.com

Current studies have shown that Limonin 17-beta-D-glucopyranoside can induce apoptosis in cancer cells. For instance, at a concentration of 100 µM, it disrupts the mitochondrial membrane potential in SW480 colon adenocarcinoma cells. caymanchem.com It also inhibits the proliferation of MDA-Panc-28 pancreatic adenocarcinoma cells. caymanchem.com Furthermore, in combination with limonin and curcumin, it has been shown to more effectively inhibit the proliferation of human colon cancer (SW480) cells. nih.gov The apoptotic effects of limonin glucoside have been observed to be stronger than those of limonin in Caco-2 colonic adenocarcinoma and SH-SY5Y neuroblastoma cell lines. nih.gov

Future research will likely focus on identifying the specific proteins, enzymes, and signaling pathways that are directly modulated by this compound. Understanding these interactions at a molecular level is crucial for elucidating its mechanisms of action in preventing and treating various diseases, including cancer and inflammatory conditions. chem960.comnih.gov For example, while it is known to reduce levels of reactive oxygen species (ROS) in neuronal cells, the precise molecular targets involved in this process are still being investigated. chem960.com

Advanced Studies in Enzymatic Biotransformations

The biosynthesis and metabolism of Limonin 17-beta-D-glucopyranoside involve several key enzymes, and further research into these enzymatic processes is critical. The conversion of limonoid aglycones, such as limonin, to their respective glucosides is catalyzed by the enzyme limonoid 17-β-D-glucosyltransferase (LGT). cirad.fr This enzyme is significant as it is responsible for the natural debittering process in citrus fruits during maturation. cirad.frnih.gov

Conversely, the hydrolysis of limonoid glucosides back to their aglycone forms is catalyzed by limonoid 17-β-D-glucopyranoside β-glucosidase, an enzyme found in citrus seeds. cirad.fr While the enzymes involved in the biosynthesis of limonin from its precursor, limonoate A-ring lactone (LARL), have been identified, the complete degradation pathway and all its enzymatic steps in citrus are not yet fully understood. cirad.frnih.gov

Future studies will likely focus on the detailed characterization of these enzymes, including their structure, kinetics, and regulation. Advanced enzymatic biotransformation studies could lead to methods for increasing the production of Limonin 17-beta-D-glucopyranoside in citrus fruits or through microbial fermentation systems. researchgate.net This could have significant implications for the food industry, particularly in the debittering of citrus juices, and for the pharmaceutical industry in producing this bioactive compound. cirad.fr

Development of Novel Analytical Platforms for Comprehensive Profiling

Accurate and comprehensive analysis of Limonin 17-beta-D-glucopyranoside and other related limonoids in various matrices is essential for quality control, pharmacokinetic studies, and understanding their biological roles. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for the identification and quantification of this compound. chem960.comdocumentsdelivered.com

The development of novel analytical platforms is an ongoing area of research. These new methods aim to provide higher sensitivity, selectivity, and throughput for the comprehensive profiling of limonoids in complex samples like fruit tissues, juices, and biological fluids. This includes the development of advanced mass spectrometry techniques and hyphenated analytical systems. documentsdelivered.com Furthermore, establishing markers, such as the C17-epilimonin/limonin ratio, could be valuable for assessing the thermal processing of orange juice. documentsdelivered.com

Integration of Omics Data for Systems-Level Understanding

A systems-level understanding of how Limonin 17-beta-D-glucopyranoside and other citrus phytochemicals impact human health can be achieved through the integration of various "omics" data. This includes genomics, transcriptomics, proteomics, and metabolomics. researchgate.netnih.gov

By combining these datasets, researchers can build comprehensive models of the metabolic and signaling pathways affected by Limonin 17-beta-D-glucopyranoside. For instance, transcriptomic analysis has been used to identify genes involved in limonoid biosynthesis in citrus. nih.gov Integrating this with metabolomic data that quantifies the levels of Limonin 17-beta-D-glucopyranoside and other metabolites can reveal the regulatory networks controlling its production. oup.com

Furthermore, multi-omics approaches are being used to study the response of citrus plants to diseases like Huanglongbing (citrus greening), which can affect the production of these valuable compounds. researchgate.net In the context of human health, integrating omics data from clinical studies can help to identify biomarkers of response to dietary interventions with citrus products rich in Limonin 17-beta-D-glucopyranoside.

Exploration of New Plant Sources and Bioprospecting

Limonin 17-beta-D-glucopyranoside is predominantly found in citrus species. chem960.com However, there is potential for the discovery of this and other related bioactive limonoids in other plants of the Rutaceae and Meliaceae families. nih.govresearchgate.net

Bioprospecting efforts, which involve the systematic search for new sources of natural compounds, could lead to the identification of novel plant species with high concentrations of Limonin 17-beta-D-glucopyranoside or unique structural variants. This exploration could broaden the sources for this valuable compound and may uncover new limonoids with different or enhanced biological activities.

Rational Design of Derivatives for Enhanced Activity

The structural modification of natural products is a promising strategy for improving their therapeutic properties. bohrium.com The rational design of Limonin 17-beta-D-glucopyranoside derivatives is an active area of research aimed at enhancing its bioactivity, solubility, and bioavailability. nih.govnih.gov

By modifying the core limonin structure or the attached glucopyranoside moiety, medicinal chemists can create novel compounds with improved pharmacological profiles. For example, the synthesis of limonin derivatives through hydrogenation has yielded new compounds with anti-inflammatory activities. bohrium.com Similarly, the addition of tertiary amines to the C(7)-position of limonin has resulted in derivatives with enhanced analgesic and anti-inflammatory properties. nih.gov Future research in this area will likely involve computational modeling to predict the biological activity of new derivatives and guide their synthesis, ultimately leading to the development of more potent and effective therapeutic agents. rsc.org

Conclusion and Research Outlook

Synthesis of Current Academic Understanding

Limonin (B1675406) 17-beta-D-glucopyranoside is a naturally occurring limonoid glucoside predominantly found in citrus species such as Citrus reticulata and Citrus iyo. nih.gov As a glycoside of limonin, it is a highly oxygenated, modified triterpenoid (B12794562). chem960.comfoodb.ca The addition of a D-glucopyranose moiety to the limonin aglycone at the 17-beta position significantly increases its water solubility and potential bioavailability compared to its parent compound. chem960.com This structural modification is catalyzed by a specific limonoid glucosyltransferase during fruit maturation, which also serves to reduce the bitterness associated with limonoid aglycones in citrus products. nih.gov